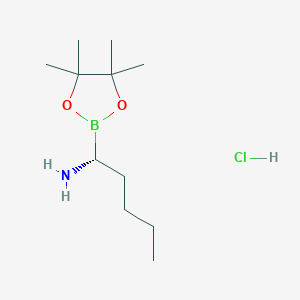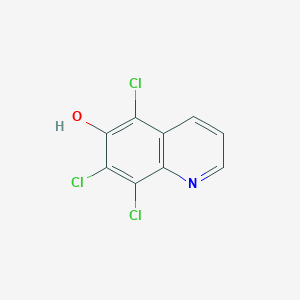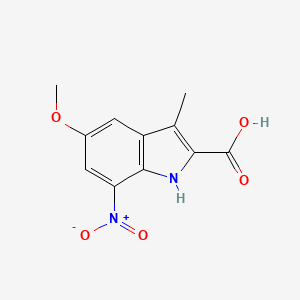
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and an amine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting a boronic acid with a diol under acidic conditions.
Introduction of the Pentan-1-amine Group: The amine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the dioxaborolane intermediate.
Hydrochloride Formation: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols, amines.
Substitution Products: Various substituted amines and boron derivatives.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology
Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Delivery: Investigated for its potential in targeted drug delivery systems.
Medicine
Therapeutics: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Diagnostics: Used in diagnostic assays and imaging techniques.
Industry
Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Investigated for its potential use in agricultural chemicals and fertilizers.
作用机制
The mechanism of action of (1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine involves its interaction with molecular targets through its boron and amine groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions enable the compound to modulate various biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanol: A related compound with a hydroxyl group instead of an amine.
(1R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine: A similar compound with a shorter carbon chain.
Uniqueness
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride is unique due to its specific combination of a dioxaborolane ring and a pentan-1-amine group, which imparts distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more versatile for various applications.
属性
分子式 |
C11H25BClNO2 |
|---|---|
分子量 |
249.59 g/mol |
IUPAC 名称 |
(1R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 |
InChI 键 |
GRRNQRHYZSUYPW-FVGYRXGTSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCCC)N.Cl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

